molecular formula C9H24O3Pr B14866811 Praseodymium(III) i-propoxide

Praseodymium(III) i-propoxide

Cat. No.: B14866811
M. Wt: 321.19 g/mol
InChI Key: AVXLLGIUENUCEH-UHFFFAOYSA-N
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Description

Significance of Rare Earth Alkoxides in Advanced Materials Science

Rare earth alkoxides, including praseodymium(III) i-propoxide, serve as crucial precursors in the synthesis of a variety of advanced materials. Their utility stems from their solubility in organic solvents and their ability to decompose cleanly at relatively low temperatures to form rare earth oxides. This makes them ideal for techniques such as sol-gel processing, metal-organic chemical vapor deposition (MOCVD), and atomic layer deposition (ALD), which are used to create thin films, nanoparticles, and other nanostructured materials. researchgate.net The resulting rare earth oxide materials have diverse applications in catalysis, electronics, optics, and ceramics. samaterials.com For instance, lanthanide oxides are explored as high-κ gate dielectric materials in transistors and as components in catalysts for ammonia (B1221849) synthesis. researchgate.netmdpi.com

Overview of Trivalent Praseodymium in Coordination Chemistry

Praseodymium typically exists in the +3 oxidation state in its compounds. The coordination chemistry of the Pr³⁺ ion is largely similar to that of other early lanthanides like La³⁺, Ce³⁺, and Nd³⁺. mdpi.com Praseodymium(III) complexes often exhibit high and variable coordination numbers, which are influenced by the steric bulk of the ligands. mdpi.com The bonding in these complexes is predominantly ionic in nature. Praseodymium compounds are known for their characteristic green or yellow-green color and have applications in coloring glasses, ceramics, and in the manufacturing of specialized goggles for welders and glassblowers. researchgate.net

Rationale for Research Focus on this compound

This compound is of particular research interest due to its potential as a precursor for producing praseodymium-containing materials with tailored properties. The isopropoxide ligands are relatively volatile and can be removed through thermal decomposition, leaving behind praseodymium oxide or other desired praseodymium-based materials. The specific structure and reactivity of this compound can influence the morphology, crystallinity, and purity of the resulting materials, making it a valuable compound for investigating structure-property relationships in the synthesis of advanced materials. While preparative routes to lanthanide alkoxides can be sensitive to anhydrous and anaerobic conditions, methods using readily available starting materials like lanthanide nitrates are being explored to make these compounds more accessible for industrial applications. researchgate.net

Physico-chemical Properties of this compound

This compound is a green powder that is sensitive to moisture. epa.gov Key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₂₁O₃Pr nih.gov
Molecular Weight 318.17 g/mol nih.gov
Appearance Green powder epa.gov
Melting Point Sublimes at 175°C / 0.04 mm Hg chemicalbook.comchemicalbook.com
Solubility Soluble in organic solvents
CAS Number 19236-14-7 nih.gov

Synthesis and Structural Characterization

The synthesis of lanthanide alkoxides, including this compound, typically requires anhydrous conditions due to their susceptibility to hydrolysis. google.com Common synthetic routes involve the reaction of the lanthanide metal with the corresponding alcohol, or the reaction of a lanthanide halide with an alkali metal alkoxide. researchgate.net

While detailed structural information for this compound is not widely available in the public domain, studies on related lanthanide alkoxides suggest that they often form dimeric or oligomeric structures in the solid state. akjournals.com The degree of association is influenced by the size of the lanthanide ion and the steric bulk of the alkoxide ligands.

Applications in Materials Science

While specific research on the applications of this compound is limited, its properties suggest its potential use in several areas of materials science, analogous to other lanthanide alkoxides.

Precursor for Catalytic Materials

Praseodymium oxides are known to have catalytic activity, particularly in oxidation reactions. google.com For instance, nanostructured praseodymium oxide (Pr₆O₁₁) has been investigated as a catalyst for CO oxidation. researchgate.net The catalytic performance is attributed to the mixed-valence states of praseodymium (Pr³⁺ and Pr⁴⁺) and the high mobility of oxygen ions in the crystal lattice. wikipedia.org this compound can serve as a precursor to synthesize such catalytically active praseodymium oxide nanoparticles with controlled size and morphology. While direct catalytic applications of this compound itself are not extensively documented, related neodymium(III) isopropoxide has been used in combination with methylaluminoxane (B55162) (MAO) as a catalyst for the polymerization of isoprene. capes.gov.br

Role in Thin Film Deposition

Metal-organic chemical vapor deposition (MOCVD) is a key technique for producing high-quality thin films for electronic and optical applications. Lanthanide alkoxides are attractive MOCVD precursors due to their volatility and clean decomposition. While studies on this compound for MOCVD are not abundant, research on other volatile praseodymium alkoxides, such as [Pr(mmp)₃] (mmp = 1-methoxy-2-methyl-2-propanolate), has demonstrated the successful deposition of praseodymium oxide thin films. researchgate.net These films have potential applications as high-k dielectric materials. researchgate.net The choice of precursor and deposition conditions significantly impacts the composition and properties of the resulting films. researchgate.net

Use in Nanoparticle Synthesis

The sol-gel method is a versatile technique for synthesizing nanoparticles with controlled size, shape, and composition. researchgate.net Lanthanide alkoxides are excellent precursors for sol-gel synthesis due to their controlled hydrolysis and condensation reactions. This compound can be hydrolyzed to form a sol of praseodymium hydroxide (B78521), which upon further processing and calcination, can yield praseodymium oxide nanoparticles. nih.gov The synthesis of praseodymium oxide nanoparticles from various precursors, including nitrates and hydroxides, has been reported, resulting in materials with applications in catalysis and as pigments. rsc.orgnih.gov

Chemical Reactivity and Decomposition

Thermal Decomposition

Hydrolytic Sensitivity and Reactions

This compound is sensitive to moisture and readily undergoes hydrolysis. epa.gov The hydrolysis of metal alkoxides is the fundamental reaction in the sol-gel process. The reaction involves the replacement of the alkoxide groups with hydroxyl groups, leading to the formation of metal hydroxides or hydrated oxides. The controlled hydrolysis of this compound can be utilized to produce praseodymium hydroxide, which can then be converted to praseodymium oxide through calcination. nih.gov The kinetics of hydrolysis can be influenced by factors such as the water-to-alkoxide ratio, the solvent, and the temperature.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H24O3Pr

Molecular Weight

321.19 g/mol

IUPAC Name

praseodymium;propan-1-ol

InChI

InChI=1S/3C3H8O.Pr/c3*1-2-3-4;/h3*4H,2-3H2,1H3;

InChI Key

AVXLLGIUENUCEH-UHFFFAOYSA-N

Canonical SMILES

CCCO.CCCO.CCCO.[Pr]

Origin of Product

United States

Synthetic Methodologies for Praseodymium Iii I Propoxide

Direct Synthesis Approaches

Direct synthesis methods involve the direct reaction of a praseodymium source with an isopropoxide source. These approaches are often favored for their straightforward nature.

One of the common direct synthesis methods involves the reaction of a praseodymium(III) halide, such as praseodymium(III) chloride (PrCl₃), with a metal isopropanolate, typically sodium or potassium isopropoxide. The reaction is generally carried out in an anhydrous, inert solvent to prevent the hydrolysis of the product. The driving force for this reaction is the formation of a stable, insoluble alkali metal halide, which can be easily separated from the desired praseodymium(III) i-propoxide.

The generalized reaction can be represented as: PrCl₃ + 3 Na(O-i-Pr) → Pr(O-i-Pr)₃ + 3 NaCl

The success of this method hinges on the complete exclusion of moisture and the use of high-purity reactants to ensure a high yield of the final product.

An alternative direct synthesis route involves the reaction of praseodymium metal directly with isopropanol (B130326). google.com This reaction is typically slow and often requires the presence of a catalyst to proceed at a reasonable rate. Mercuric salts, such as mercuric iodide or mercuric chloride, have been employed as catalysts for this process. google.com The reaction is carried out under reflux conditions in an inert atmosphere, such as helium, to prevent oxidation of the praseodymium metal. google.com

A typical procedure involves refluxing praseodymium metal turnings with an excess of isopropanol in the presence of a catalytic amount of a mercuric salt. google.com The reaction mixture is then cooled and filtered to remove any unreacted metal and the catalyst. The this compound can be purified by recrystallization from hot isopropanol, yielding a green powder. google.comereztech.com Reported yields for this method are around 70-75%. google.com

Table 1: Comparison of Direct Synthesis Methods for this compound

Parameter Reaction with Praseodymium(III) Halides Direct Reaction with Praseodymium Metal
Praseodymium Source Praseodymium(III) Halide (e.g., PrCl₃) Praseodymium Metal
Isopropoxide Source Alkali Metal Isopropanolate (e.g., Na(O-i-Pr)) Isopropanol
Catalyst Typically not required Mercuric Salts (e.g., HgI₂, HgCl₂)
Reaction Conditions Anhydrous, inert solvent Reflux in isopropanol, inert atmosphere
Byproduct Alkali Metal Halide (e.g., NaCl) Hydrogen gas
Purification Filtration to remove byproduct Recrystallization from isopropanol
Reported Yield Variable ~70-75% google.com

Transmetalation Reactions in this compound Synthesis

Transmetalation reactions offer an alternative and sometimes more controlled route to this compound. These methods involve the exchange of ligands between a praseodymium compound and another metal alkoxide.

Alkoxide-halide exchange is a common transmetalation strategy. In this approach, a praseodymium(III) halide is reacted with a less electropositive metal alkoxide. The difference in electronegativity and the stability of the resulting metal halide drive the reaction forward. This method allows for a more controlled reaction compared to the direct use of highly reactive alkali metal isopropanolates.

Intermetallic exchange involves the reaction of a praseodymium compound with an organometallic compound of a different metal containing an isopropoxide group. The selection of the reacting organometallic compound is crucial and is based on the relative electrochemical potentials of the metals to facilitate the desired exchange. While less common for the specific synthesis of this compound, this strategy is a cornerstone of organometallic chemistry for the synthesis of various metal alkoxides.

Solvent System Effects on Synthetic Yield and Purity

The choice of solvent is critical in the synthesis of this compound as it can significantly impact the reaction rate, yield, and purity of the final product. The solvent must be anhydrous and inert to both the reactants and the product to prevent unwanted side reactions, particularly hydrolysis, as this compound is sensitive to moisture. ereztech.comchemdad.com

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has propelled the application of green chemistry principles to the synthesis of organometallic compounds like this compound. The goal is to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.

One of the primary areas of focus is the replacement of hazardous catalysts. A notable example of a traditional, less environmentally friendly method involves the use of mercuric salts as catalysts in the direct reaction of praseodymium metal with isopropanol. While effective, the high toxicity of mercury compounds necessitates their substitution with greener alternatives. Research is ongoing to identify more benign catalysts that can promote this reaction with comparable or improved efficiency.

Another key principle of green chemistry is the use of safer solvents and reaction media. Traditional syntheses often rely on volatile organic compounds (VOCs) which pose environmental and health risks. The exploration of alternative solvent systems, such as ionic liquids, presents a promising avenue for greener synthesis. Ionic liquids are salts with low melting points that can act as both solvents and catalysts, and their negligible vapor pressure reduces air pollution. Studies have investigated the use of ionic liquids in the synthesis of lanthanide compounds, aiming to develop more sustainable processes.

Furthermore, the development of catalyst-free synthetic routes is a significant step towards a greener process. These methods, if they can be optimized for high yields and purity, would eliminate the need for a catalyst altogether, thereby reducing potential contamination of the final product and simplifying purification procedures.

The drive for sustainability has also led to the investigation of mechanochemical methods. This technique involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent or with minimal solvent use. Mechanosynthesis has the potential to reduce energy consumption and waste generation significantly.

The table below summarizes how different synthetic approaches for this compound align with key green chemistry principles.

Green Chemistry PrincipleApplication in Pr(O-i-Pr)₃ Synthesis
Prevention of Waste Developing high-yield reactions to minimize byproducts.
Atom Economy Designing syntheses that incorporate the maximum amount of starting materials into the final product.
Less Hazardous Chemical Syntheses Replacing toxic catalysts like mercuric salts with safer alternatives.
Safer Solvents and Auxiliaries Utilizing benign solvents like ionic liquids or pursuing solvent-free conditions (mechanochemistry).
Design for Energy Efficiency Employing methods that proceed at ambient temperature and pressure, such as certain salt metathesis or catalyst-free routes.
Use of Renewable Feedstocks While not yet prevalent for this specific compound, future research may explore bio-based sources for isopropanol.
Reduce Derivatives Avoiding unnecessary protection/deprotection steps in the synthesis.
Catalysis Utilizing highly selective and recyclable catalysts to minimize waste.

By systematically applying these principles, the synthesis of this compound can be made more environmentally benign, aligning with the broader goals of sustainable chemistry.

One of the earliest and most direct methods involves the reaction of praseodymium metal with isopropanol. This reaction is typically slow and often requires the presence of a catalyst to proceed at a reasonable rate. A patent from 1973 describes the use of mercuric iodide or a mixture of mercuric chloride and mercuric acetate (B1210297) as effective catalysts for this process. google.com The reaction is carried out under an inert atmosphere at the reflux temperature of isopropanol (approximately 82°C). google.com While this method can produce the desired product in good yields, the high toxicity of the mercury-based catalysts is a significant drawback from a green chemistry perspective.

Another common and widely used method is salt metathesis. This approach involves the reaction of a praseodymium salt, typically anhydrous praseodymium(III) chloride (PrCl₃), with an alkali metal isopropoxide, such as sodium isopropoxide (NaO-i-Pr). The reaction is generally carried out in a suitable organic solvent, and the driving force is the precipitation of the alkali metal chloride byproduct (e.g., NaCl), which can be removed by filtration. This method avoids the use of highly reactive praseodymium metal and toxic catalysts. However, ensuring the complete removal of the salt byproduct to obtain a pure product can be challenging.

Electrochemical synthesis offers an alternative route to this compound. This method involves the use of a praseodymium metal anode in an electrochemical cell containing isopropanol and a suitable electrolyte. The praseodymium metal is oxidized at the anode and reacts with the isopropoxide ions generated in the solution to form the desired product. This method can provide high-purity products and avoids the use of chemical oxidizing agents.

The following table provides a comparative overview of these synthetic methodologies.

Synthetic MethodStarting MaterialsReaction ConditionsTypical YieldKey AdvantagesKey Disadvantages
Direct Reaction with Catalyst Praseodymium metal, Isopropanol, Mercuric salt (catalyst)Reflux in isopropanol (approx. 82°C), Inert atmosphereHighDirect route, high yieldUse of highly toxic mercury catalyst
Salt Metathesis Praseodymium(III) chloride, Sodium isopropoxideStirring in an organic solvent at room or elevated temperatureModerate to HighAvoids use of Pr metal and toxic catalystsPotential for salt byproduct contamination
Electrochemical Synthesis Praseodymium metal (anode), Isopropanol, ElectrolyteElectrochemical cell, controlled potential/currentHighHigh purity product, avoids chemical oxidantsRequires specialized equipment

Advanced Spectroscopic and Analytical Characterization of Praseodymium Iii I Propoxide

Nuclear Magnetic Resonance Spectroscopy (NMR) for Solution State Analysis

The analysis of Praseodymium(III) i-propoxide by Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by the paramagnetic nature of the Pr(III) ion. The Pr(III) center has a 4f² electronic configuration, which results in two unpaired electrons. This paramagnetism profoundly influences the NMR spectra of the coordinating isopropoxide ligands.

Key effects of the paramagnetic Pr(III) ion on the NMR spectrum include:

Paramagnetic Shift: The signals of the ligand nuclei (¹H and ¹³C) experience significant shifts from their usual diamagnetic positions. These shifts, known as paramagnetic or lanthanide-induced shifts (LIS), can be either downfield or upfield and are much larger than typical chemical shift ranges. For instance, ¹H NMR studies on other paramagnetic lanthanide phosphide (B1233454) complexes have shown shifts as large as 1894 ppm for ¹P nuclei bound to Pr(III). chemrxiv.org

Signal Broadening: The unpaired electrons on the Pr(III) ion cause efficient nuclear relaxation, leading to a significant broadening of the NMR signals. In some cases, the lines can become so broad that they are difficult to detect. nih.gov This effect is a dominant challenge in obtaining high-resolution spectra for paramagnetic complexes.

Despite these challenges, NMR can provide valuable structural information. The magnitude and direction of the paramagnetic shift are dependent on the geometric position of the nucleus relative to the paramagnetic center. This relationship is primarily described by two contributions: the contact (through-bond) shift and the pseudocontact (through-space) shift. For lanthanides like praseodymium, the pseudocontact shift often dominates for protons and can be used to obtain long-range structural information in solution. nih.gov

A hypothetical ¹H NMR spectrum of this compound in a suitable deuterated solvent like C₆D₆ would be expected to show two main, albeit broadened, resonances corresponding to the methine (-CH) and methyl (-CH₃) protons of the isopropoxide ligands. The integration ratio would be expected to be 1:6, respectively. The exact chemical shifts would be highly sensitive to temperature and the specific solvent used due to their influence on the magnetic susceptibility and solvation of the complex. iaea.org

Vibrational Spectroscopy for Ligand Coordination and Structure (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the coordination of the isopropoxide ligands to the praseodymium metal center. These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. acs.org

The IR and Raman spectra of this compound are expected to be dominated by the internal vibrational modes of the isopropoxide ligands. By comparing the spectra to that of free isopropanol (B130326) or other metal isopropoxides like aluminum isopropoxide, key insights into the coordination can be gained. researchgate.netnih.gov

The key vibrational regions are:

C-H Stretching Region (2800-3000 cm⁻¹): This region contains the symmetric and asymmetric stretching vibrations of the methyl (CH₃) groups.

C-H Bending Region (1300-1500 cm⁻¹): Symmetric and asymmetric bending modes of the CH₃ groups appear here.

C-O Stretching Region (950-1200 cm⁻¹): The C-O stretching vibration is particularly sensitive to coordination. In free isopropanol, this band is found around 1130 cm⁻¹. In metal alkoxides, this band often shifts, and multiple bands can appear depending on the presence of terminal and bridging alkoxide groups. For aluminum isopropoxide, characteristic bands are observed around 1170 cm⁻¹ and 1130 cm⁻¹. nih.gov Similar features would be expected for the praseodymium analogue.

Pr-O Stretching Region (400-600 cm⁻¹): The vibrations corresponding to the Praseodymium-Oxygen bond are expected in the far-IR region. These bands are direct evidence of the metal-ligand bond and are crucial for confirming the structure.

Table 1: Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Technique
ν(C-H) 2850 - 2980 IR, Raman
δ(C-H) 1350 - 1470 IR, Raman
ν(C-O) 950 - 1180 IR (strong)

Data are estimated based on general values for metal alkoxides and isopropoxide ligands. researchgate.netnih.gov

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for analyzing its structure through fragmentation patterns. Metal alkoxides can be challenging to analyze due to their reactivity and tendency to form clusters. acs.org Soft ionization techniques are therefore preferred.

ESI-MS is a soft ionization technique well-suited for analyzing coordination complexes from solution. For this compound, a solution in a suitable solvent like acetonitrile (B52724) or methanol (B129727) would be introduced into the spectrometer. The analysis would likely reveal the molecular ion or, more commonly, adducts with solvent molecules or cations from the mobile phase (e.g., [M+H]⁺ or [M+Na]⁺). Fragmentation can be induced to study the structure, with the most common pathway being the sequential loss of isopropoxy groups or isopropanol molecules.

DART-MS is another soft ionization technique that allows for the direct analysis of solids or liquids in an open-air environment with minimal sample preparation. A stream of heated, excited gas (typically helium or nitrogen) is directed at the sample, causing desorption and ionization. This technique would be useful for a rapid confirmation of the molecular weight of this compound. The expected spectrum would show a prominent ion corresponding to the protonated molecule, [M+H]⁺.

Table 2: Expected Ions in the Mass Spectrum of this compound

Ion Formula m/z (for ¹⁴⁰Pr, ¹²C, ¹H, ¹⁶O) Description
[Pr(OⁱPr)₃ + H]⁺ 319.06 Protonated molecular ion
[Pr(OⁱPr)₂]⁺ 259.02 Loss of an isopropoxy radical

Expected m/z values are monoisotopic and based on likely fragmentation pathways for metal alkoxides. acs.org

Electronic Spectroscopy for f-f Transitions and Ligand Field Effects

The electronic absorption spectrum of this compound in the UV-Visible-NIR region is characterized by weak, sharp absorption bands. These bands arise from Laporte-forbidden f-f transitions within the partially filled 4f subshell of the Pr(III) ion. researchgate.net Because the 4f electrons are well-shielded by the outer 5s and 5p electrons, the positions of these bands are only slightly influenced by the ligand environment (the nephelauxetic effect). numberanalytics.com

The ground state of the Pr(III) ion is ³H₄. The electronic spectrum shows transitions from this ground state to various excited states. The energy and intensity of these transitions provide information about the coordination environment and the nature of the Pr-O bond. Some of the key transitions expected for Pr(III) are:

³H₄ → ³F₂, ³F₃, ³F₄

³H₄ → ¹G₄

³H₄ → ¹D₂

³H₄ → ³P₀, ³P₁, ³P₂

The ligand field created by the three isopropoxide ligands will cause a splitting of these free-ion energy levels. The strength of the ligand field and the symmetry of the complex affect the exact positions and intensities of the observed absorption bands. uomustansiriyah.edu.iq Certain transitions, known as hypersensitive transitions (e.g., ³H₄ → ³F₂), are particularly sensitive to changes in the coordination environment. iaea.org

Table 3: Characteristic Electronic f-f Transitions for Praseodymium(III)

Transition Approximate Energy (cm⁻¹) Spectral Region
³H₄ → ³F₂ ~5200 Near-IR
³H₄ → ³F₃, ³F₄ ~6800 Near-IR
³H₄ → ¹G₄ ~9800 Near-IR
³H₄ → ¹D₂ ~16900 Visible (Green)
³H₄ → ³P₀ ~20700 Visible (Blue)
³H₄ → ³P₁ ~21300 Visible (Blue)

Energy levels are approximate and can shift based on the specific ligand environment. numberanalytics.com

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition pathway of this compound. The analysis involves heating a small sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air) and continuously measuring its mass. researchgate.net

The TGA curve for this compound is expected to show distinct mass loss steps.

Volatilization/Sublimation: As a volatile metal alkoxide, the first thermal event is likely to be sublimation or boiling. Data indicates that the compound sublimes at 175°C under reduced pressure (0.04 mm Hg). numberanalytics.com In a TGA experiment at atmospheric pressure, this volatilization would occur at a higher temperature.

Decomposition: If heated to higher temperatures, the compound will decompose. The decomposition in an inert atmosphere would proceed through the loss of organic fragments (e.g., propene, isopropanol) to eventually form praseodymium oxide. In an air atmosphere, oxidative decomposition will occur. The final residual product at high temperatures (e.g., > 600 °C) is expected to be a stable praseodymium oxide, such as Pr₆O₁₁ or Pr₂O₃, depending on the final temperature and atmosphere.

The percentage of the final residual mass can be used to confirm the stoichiometry of the initial compound and the composition of the final oxide product.

Table 4: Expected Thermal Events for this compound in TGA

Temperature Range (°C) Event Atmosphere Expected Mass Loss (%)
150 - 250 Volatilization/Sublimation N₂ / Air Variable, potentially up to 100%
> 300 Decomposition N₂ / Air ~47% (to Pr₂O₃)

Theoretical mass loss for decomposition to Pr₂O₃ is calculated based on the molecular weights of Pr(OⁱPr)₃ and Pr₂O₃.

Theoretical and Computational Investigations of Praseodymium Iii I Propoxide

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Praseodymium(III) i-propoxide, DFT studies are crucial for understanding its geometry, stability, and the nature of the metal-ligand interactions.

The energetics of the system, including its relative stability, can be evaluated through these calculations. For instance, DFT has been used to determine the relative stabilities of different polymorphs of praseodymium compounds, such as praseodymium(III) borohydride, revealing the most energetically favorable forms. rsc.org Similar approaches can be applied to different possible isomers or aggregated forms of this compound.

Table 1: Representative Theoretical Data for Praseodymium Complexes

Parameter Description Significance
Bond Length (Pr-O) The equilibrium distance between the praseodymium and oxygen atoms. Provides insight into the strength and nature of the metal-ligand bond.
Bond Angle (O-Pr-O) The angle formed by two oxygen atoms with the central praseodymium atom. Determines the coordination geometry around the metal center.

| Formation Energy | The energy change when the complex is formed from its constituent ions. | Indicates the thermodynamic stability of the complex. |

This table is illustrative. Actual values would be derived from specific DFT calculations on this compound.

The nature of the bond between the praseodymium ion and the oxygen atom of the isopropoxide ligand is of significant interest. DFT calculations allow for a detailed analysis of the electron density distribution, which can elucidate the degree of covalent versus ionic character in the Pr-O bond. Lanthanides are typically characterized by predominantly ionic bonding. rsc.org

Methods such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be employed to quantify the charge transfer between the metal and the ligand and to describe the bonding in terms of localized orbitals. acs.org These analyses provide a more nuanced understanding of the electronic interactions that govern the structure and reactivity of the molecule.

Molecular Dynamics Simulations for Solution Aggregation Phenomena

This compound, like many metal alkoxides, is known to form aggregates in solution. Molecular dynamics (MD) simulations are a powerful computational method for studying the time evolution of a system of interacting atoms or molecules. nih.govnih.gov By simulating the movement of individual molecules over time, MD can provide insights into the processes of self-assembly and aggregation. pensoft.net

These simulations can help to identify the most stable aggregate structures (e.g., dimers, trimers) and to understand the intermolecular forces that drive their formation. biorxiv.org Coarse-grained MD simulations, which simplify the representation of the molecules, can be used to study larger systems and longer timescales, providing a broader view of aggregation phenomena. pensoft.net

Table 2: Parameters from Molecular Dynamics Simulations

Parameter Description Relevance to Aggregation
Radial Distribution Function (g(r)) Describes how the density of surrounding particles varies as a function of distance from a reference particle. Peaks in the g(r) can indicate the formation of stable aggregates and their characteristic intermolecular distances.
Coordination Number The average number of nearest neighbors to a given molecule. Changes in coordination number can track the extent of aggregation over the course of a simulation.

| Cluster Size Distribution | The relative populations of aggregates of different sizes (monomers, dimers, etc.). | Provides a statistical picture of the equilibrium between different aggregated species in solution. |

This table is illustrative. Actual values would be derived from specific MD simulations on this compound in a given solvent.

Quantum Chemical Calculations on Reaction Pathways and Intermediates

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. nih.gov This allows for the identification of transition states and reaction intermediates, providing a detailed mechanistic understanding of chemical transformations. chemrxiv.org For the synthesis or reactions of this compound, these calculations can elucidate the step-by-step process of bond formation and cleavage. acs.org

For example, calculations can be used to explore the mechanism of the synthesis of this compound, identifying the most likely pathway and the structures of any transient species. nih.govchemrxiv.org This knowledge can be invaluable for optimizing reaction conditions to improve yield and selectivity.

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, this can include predicting its vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

DFT calculations can be used to compute harmonic vibrational frequencies, which, after appropriate scaling, can provide a good match to experimental IR spectra. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands. Similarly, time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. rsc.org The prediction of spectroscopic signatures is a critical tool for identifying and characterizing molecules, especially for species that may be difficult to isolate or handle experimentally. nih.gov

Reactivity and Mechanistic Studies Involving Praseodymium Iii I Propoxide

Ligand Exchange and Transalkoxylation Reactions

Praseodymium(III) i-propoxide undergoes ligand exchange reactions where the isopropoxide groups are substituted by other ligands. This reactivity is a cornerstone of its use in synthesizing other praseodymium compounds. A notable example is the reaction with amino acids to form praseodymium(III) amino acid complexes. In this process, the isopropoxide ligands are replaced by the amino acid, typically carried out in a benzene-isopropanol mixture. core.ac.uk This type of reaction is crucial for creating new materials with specific chemical and physical properties.

Transalkoxylation, a specific type of ligand exchange, involves the substitution of an alkoxide group with another. For metal alkoxides, this process, also known as alcoholysis, can be driven by reacting the alkoxide with a different alcohol. wikipedia.org The equilibrium of the reaction is influenced by factors such as the acidity of the incoming alcohol and the volatility of the alcohols involved. For instance, reacting an ethoxide with butanol can lead to the formation of a butoxide, as the more volatile ethanol (B145695) is removed. wikipedia.org While specific studies on the transalkoxylation of this compound are not prevalent, the general principles of metal alkoxide chemistry suggest its susceptibility to such reactions.

These ligand exchange reactions are fundamental to the broader field of organometallic chemistry, allowing for the synthesis of a wide array of complexes with tailored properties. youtube.comyoutube.com The mechanisms for these substitutions can be associative, where the new ligand binds before the old one leaves, or dissociative, where a ligand detaches before the new one coordinates. youtube.com

Hydrolysis and Condensation Pathways for Oxide Formation

The formation of praseodymium oxide from this compound proceeds through hydrolysis and condensation reactions. This is a common route for producing metal oxides from metal alkoxide precursors, often utilized in sol-gel processes. researchgate.net The hydrolysis step involves the reaction of the alkoxide with water, which replaces the isopropoxide ligands (⁻OCH(CH₃)₂) with hydroxyl groups (⁻OH). wikipedia.orgwikipedia.org

The idealized equation for the hydrolysis of this compound is: Pr(OCH(CH₃)₂)₃ + 3 H₂O → Pr(OH)₃ + 3 (CH₃)₂CHOH

Following hydrolysis, the resulting praseodymium hydroxide (B78521) molecules undergo condensation. This process involves the elimination of water molecules between two hydroxyl groups, leading to the formation of Pr-O-Pr bridges. This polymerization process continues, eventually building a network that, upon heating (calcination), yields the solid praseodymium oxide. The most stable form of praseodymium oxide at ambient temperature is Pr₆O₁₁. wikipedia.orgnanografi.com

The final oxide formed after calcination is often the mixed-valence Pr₆O₁₁, which is dark brown. wikipedia.org The green Pr₂O₃ is less stable in air. nanografi.com The conditions of the hydrolysis and condensation reactions, such as the water-to-alkoxide ratio, temperature, and pH, can significantly influence the structure and properties of the resulting oxide nanoparticles. researchgate.net

Thermal Decomposition Kinetics and Pathways

The thermal stability of metal alkoxides generally falls within the range of 100–300 °C. wikipedia.org For this compound, sublimation is reported to occur at 175°C under a vacuum of 0.04mm Hg. chemicalbook.com Thermal decomposition at higher temperatures leads to the formation of praseodymium oxide. While specific kinetic studies on this compound are scarce, the decomposition mechanisms can be inferred from the behavior of similar metal alkoxides.

The gaseous products from the thermal decomposition of this compound are expected to be derived from the isopropoxide ligand. For metal alkoxides with secondary alkoxy groups, such as the t-butoxy group, decomposition can proceed via a β-hydride elimination mechanism. capes.gov.br This pathway for this compound would involve the transfer of a hydrogen atom from the β-carbon of the isopropoxide ligand to the metal center, leading to the formation of propene (CH₃CH=CH₂) and a praseodymium hydride species. The subsequent reaction of the hydride would likely produce hydrogen gas. Another potential gaseous product is isopropanol (B130326), formed from the protonation of the isopropoxide ligand.

A plausible decomposition pathway is: Pr(OCH(CH₃)₂)₃ → Pr-H + CH₃CH=CH₂ + Pr-O-R... (further decomposition)

The study of di-acetoxy-di-t-butoxy-silane decomposition identified 2-methyl propene as a major gaseous product, supporting the β-hydride elimination pathway for secondary alkoxides. capes.gov.br

The final solid-state residue from the thermal decomposition of this compound in an oxygen-containing atmosphere is praseodymium oxide. Depending on the temperature and oxygen partial pressure, different oxides of praseodymium can be formed. The most common and stable form under ambient conditions is the dark brown, mixed-valence oxide Pr₆O₁₁. wikipedia.orgwikipedia.org Reduction of this oxide with hydrogen gas can yield the green Praseodymium(III) oxide (Pr₂O₃). wikipedia.org

The characterization of the solid residue is typically performed using techniques such as X-ray diffraction (XRD) to identify the crystalline phases of the praseodymium oxide formed.

Polymerization and Oligomerization Mechanisms in Solution

Metal alkoxides, particularly those of alkali metals, have a strong tendency to form oligomeric or polymeric structures in solution. wikipedia.org This aggregation occurs through the bridging of metal centers by the alkoxide ligands. For lanthanide compounds in solution, the formation of oligomeric species has also been observed. For example, studies on lanthanide separation have shown that lanthanide centers can be bridged by ligands like di(2-ethylhexyl)orthophosphoric acid (HDEHP) to form large heteronuclear oligomeric structures with the general formula [Ln₂(DEHP)₆]n. nih.govnih.gov This indicates that the lanthanide ions are in close proximity, within 10 Å of each other. nih.gov

While specific studies on the oligomerization of this compound are limited, it is reasonable to infer that it behaves similarly to other metal alkoxides and lanthanide complexes. In non-polar solvents, this compound likely exists as oligomers, where the praseodymium atoms are bridged by isopropoxide groups. The degree of oligomerization can be influenced by the steric bulk of the alkyl group, the nature of the solvent, and the concentration. The formation of these aggregates is a key factor in the reactivity and solution behavior of the compound.

Applications of Praseodymium Iii I Propoxide in Advanced Materials Synthesis

Precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for Thin Film Growth

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing thin solid films on substrates through the chemical reaction of gaseous precursors. wikipedia.orgmdpi.com Praseodymium(III) i-propoxide serves as a valuable precursor in MOCVD processes due to its volatility and ability to decompose cleanly, leading to the formation of high-purity praseodymium-containing films. wikipedia.org The success of MOCVD is largely attributed to its adaptability and the growing demand for low-temperature deposition processes. wikipedia.org

Deposition of High-κ Dielectric Films (e.g., Pr₂O₃)

In the semiconductor industry, there is a continuous drive to scale down the size of metal-oxide-semiconductor (MOS) devices. This has led to the search for alternative gate dielectric materials with a higher dielectric constant (high-κ) than silicon dioxide (SiO₂) to mitigate quantum tunneling effects. electrochem.org Praseodymium(III) oxide (Pr₂O₃) has emerged as a promising high-κ candidate. electrochem.orgresearchgate.net

MOCVD is a suitable method for growing Pr₂O₃ thin films. electrochem.orgresearchgate.net While other precursors like praseodymium β-diketonates are also used, the choice of precursor and deposition conditions are critical. electrochem.orgresearchgate.net For instance, using praseodymium tris-2,2,6,6-tetramethyl-3,5-heptandionate, amorphous Pr₂O₃ films can be grown at lower temperatures (450-700°C), while crystalline hexagonal phase films are obtained at 750°C in a pure argon atmosphere. researchgate.net These Pr₂O₃ films have demonstrated a dielectric constant in the range of 23–25 and low leakage current densities. researchgate.net

Growth of Mixed Praseodymium Oxide Phases (e.g., Pr₆O₁₁)

Praseodymium can exist in multiple oxidation states, leading to the formation of various oxide phases, with Pr₆O₁₁ being the most stable at room temperature in air. nanografi.com The MOCVD technique allows for the controlled deposition of these different praseodymium oxide phases by carefully selecting the precursor and adjusting the deposition parameters, particularly the oxygen partial pressure. electrochem.orgresearchgate.net

Using pulsed liquid injection MOCVD with Praseodymium 2,2,6,6-tetramethyl-3,5-heptanedionate as the precursor, both Pr₂O₃ and Pr₆O₁₁ layers can be deposited. researchgate.net Pr₆O₁₁ films can be grown over a broad range of oxygen partial pressures, whereas pure Pr₂O₃ is typically obtained in an inert atmosphere like pure argon. researchgate.net The substrate temperature also plays a crucial role, influencing the crystallinity and growth rate of the films. researchgate.net For example, with Pr(thd)₃ as the precursor, the growth of Pr₆O₁₁ enters a diffusion-controlled regime at a lower temperature compared to the growth of Pr₂O₃. researchgate.net

Fabrication of Praseodymium-Containing Multicomponent Oxide Films

This compound and related precursors are also instrumental in the MOCVD fabrication of multicomponent oxide films, where praseodymium is combined with other metals to achieve specific functionalities. An example is the synthesis of calcium-doped praseodymium manganite (Pr₀.₇Ca₀.₃MnO₃, PCMO) films, which are of interest for their magnetic and transport properties. nih.gov

In the MOCVD of PCMO films, a molten mixture of precursors, including a praseodymium source, can be used. nih.gov The choice of substrate, such as SrTiO₃, is critical as it influences the morphology and strain of the resulting epitaxial films, which in turn affects their physical properties. nih.gov Another example is the MOCVD growth of praseodymium aluminum oxide (PrAlOₓ) thin films using mixtures of aluminum and praseodymium precursors. The nature of the precursor mixture significantly impacts the chemical composition and microstructure of the deposited amorphous films. researchgate.net

Interfacial Engineering in MOCVD Processes

The interface between the deposited film and the substrate is critical for the performance of electronic devices. MOCVD processes involving praseodymium precursors can lead to the formation of an interfacial layer, such as praseodymium silicate, when deposited on silicon substrates. researchgate.net This interaction is influenced by the diffusion of silicon from the substrate and oxygen from the film surface. researchgate.net

The formation and properties of this interfacial layer can be controlled through careful selection of deposition parameters. researchgate.net This "interfacial engineering" is crucial for optimizing the electrical properties of the final device. researchgate.netresearchgate.net The characterization of these very thin interfacial layers, often only a few nanometers thick, is essential for understanding and improving the performance of high-κ gate stacks. researchgate.net

Role in Sol-Gel Synthesis of Nanomaterials

The sol-gel method is a versatile wet-chemical technique used for fabricating a wide range of materials, particularly metal oxides, from a chemical solution or "sol". sigmaaldrich.comtue.nl This process involves the transition of the sol into a gel-like network containing a liquid phase, which can then be dried to produce a solid material. sigmaaldrich.com The sol-gel method offers advantages such as excellent stoichiometry control, homogeneous doping at the molecular level, and often lower processing temperatures. jwent.netresearchgate.net

Synthesis of Praseodymium-Doped Metal Oxides (e.g., TiO₂, BaTiO₃, PLZT)

This compound and other praseodymium precursors are utilized in the sol-gel synthesis to introduce praseodymium as a dopant into various host metal oxide lattices. This doping can significantly alter and enhance the material's properties.

Formation of Praseodymium Oxide Nanoparticles and Nanorods

This compound is an effective precursor for the synthesis of praseodymium oxide (Pr6O11) nanoparticles and nanorods. researchgate.netnanografi.com Methods like sol-gel synthesis, which rely on the controlled hydrolysis and condensation of metal alkoxides, can utilize this compound to generate these nanomaterials. acs.orgresearchgate.net

Following the initial formation via processes such as sol-gel or precipitation, a calcination (heating) step is typically required to achieve the desired crystalline Pr6O11 phase. nanografi.comwikipedia.org This thermal treatment converts intermediates, like praseodymium hydroxide (B78521), into the stable oxide form. wikipedia.orgnih.gov The resulting nanoparticles often have crystalline domains in the 10-nanometer range. acs.orgresearchgate.net Research has demonstrated the successful synthesis of highly crystalline Pr6O11 nanorods with uniform dimensions. nih.gov

Table 1: Examples of Praseodymium Oxide Nanostructures Synthesized from Precursors

NanostructureTypical DimensionsSynthesis NotesReference
Nanoparticles (Crystalline Domains)~10 nmFormed via methods like sol-gel followed by calcination. acs.orgresearchgate.net
NanorodsDiameter: 12–15 nm Length: 100–150 nmSynthesized via a simple precipitation method and calcination at 500°C.
Nanorods (from Pr(OH)3)Not specifiedFormed by calcination of praseodymium hydroxide nanorod precursors. nih.gov

Control over Nanostructure Morphology and Crystallinity

The final morphology and crystallinity of praseodymium oxide nanostructures are highly dependent on the synthesis conditions when using precursors like this compound. The use of alkoxide precursors in methods like the sol-gel process allows for molecular-level design of the final oxide nanoparticles. researchgate.net

Key parameters that govern the final structure include:

Calcination Temperature and Duration: The temperature required to form the crystalline oxide phase is contingent on the synthesis method. acs.orgresearchgate.net Different temperatures and heating times can lead to variations in crystal size and phase purity. nanografi.comwikipedia.org For instance, Pr6O11 can be obtained as a single phase upon calcining at temperatures of 500°C or higher. researchgate.net

Precursor and Synthesis Route: Different synthesis techniques, such as precipitation, sol-gel, or hydrothermal methods, result in distinct nanostructures. researchgate.netwikipedia.org For example, room-temperature aging of a precipitated precursor can yield Pr(OH)3 nanorods that are structurally different from those made via high-temperature hydrothermal processing. nih.gov

Chemical Environment: The presence of different solvents or additives can direct the growth and assembly of nanocrystals. Solvation forces and interfacial interactions play a role in determining the final architecture of the nanostructures. researchgate.net

Catalytic Applications and Precursor Design

Praseodymium compounds are significant in the field of catalysis, primarily serving as precursors for highly active solid-state catalysts. The unique electronic properties of praseodymium make its oxides effective in a variety of chemical transformations. nanografi.com

This compound as a Homogeneous Catalyst

While organometallic complexes of lanthanides, such as lanthanide metallocenes, are known to function as homogeneous catalysts in reactions like olefin polymerization, the specific use of this compound in this capacity is not extensively documented in current research. researchgate.net The primary and well-established catalytic application of this compound is as a precursor for creating heterogeneous catalysts. cymitquimica.com Related compounds like lanthanum(III) isopropoxide are noted for their application in asymmetric catalysis, suggesting a potential area for future investigation with praseodymium analogues. cymitquimica.comsigmaaldrich.com

Precursor for Heterogeneous Praseodymium Oxide Catalysts

The principal catalytic role of this compound is as a starting material for the synthesis of heterogeneous praseodymium oxide (Pr6O11) catalysts. researchgate.net Sol-gel and precipitation methods, which are well-suited for alkoxide precursors, are used to create high-surface-area oxide supports and catalysts. acs.orgwikipedia.org The resulting Pr6O11 material is the catalytically active species, valued for its performance in oxidation reactions. acs.orgresearchgate.net

For example, praseodymium oxide, often prepared from precursors like acetates or hydroxides, demonstrates high selectivity and yield in the ketonization of acetic acid. nanografi.com Similarly, Pr6O11 nanorods have been used as supports for palladium nanoparticles, creating highly active catalysts for hydrogenation reactions. researchgate.net The effectiveness of these catalysts is often linked to the strong interaction between the metal nanoparticles and the praseodymium oxide support. researchgate.net

Mechanisms of Praseodymium-Catalyzed Organic Transformations

The catalytic activity of praseodymium oxide stems from its unique electronic and structural properties. The most stable oxide, Pr6O11, contains praseodymium in a mixed valence state (Pr³⁺/Pr⁴⁺), which creates an oxygen-deficient fluorite crystal structure. researchgate.netwikipedia.org This feature leads to high oxygen ion mobility and the formation of oxygen vacancies, which are crucial for catalytic cycles. researchgate.net

Two well-studied mechanisms include:

CO Oxidation: The oxidation of carbon monoxide over Pr6O11 catalysts proceeds through a redox mechanism. CO adsorbs onto the catalyst surface and reacts with lattice oxygen, forming carbonate species. acs.org These intermediates then decompose and desorb as CO₂, with the catalyst's lattice oxygen being replenished by gas-phase O₂. acs.org This process is enhanced on nanostructured catalysts compared to bulk materials. acs.orgnih.gov

Water-Gas Shift (WGS) Reaction: In the WGS reaction (CO + H₂O → CO₂ + H₂), the redox properties of the praseodymium-containing catalyst are also key. conicet.gov.armdpi.com The reaction often follows a cooperative redox mechanism where CO is oxidized by oxygen from the catalyst lattice, creating a vacancy that is subsequently refilled by the dissociation of water. conicet.gov.armdpi.com Doping ceria with praseodymium enhances this oxygen mobility and improves catalytic activity. conicet.gov.armdpi.com

Doping Agent for Functional Materials

This compound is an ideal precursor for introducing praseodymium as a dopant into various host materials, thereby modifying their structural, electronic, and optical properties to enhance functionality. rsc.org The use of a high-purity alkoxide precursor allows for uniform and controlled distribution of the dopant within the host material's matrix.

Notable applications include:

Improving Photocatalysts: Doping titanium dioxide (TiO₂) with praseodymium can significantly enhance its photocatalytic activity. researchgate.netrsc.org A sol-gel method using titanium tetra-isopropoxide and praseodymium(III) isopropoxide as precursors has been shown to produce Pr-doped TiO₂. researchgate.net The praseodymium dopant can stabilize the desired anatase phase of TiO₂, increase surface area, and introduce new energy levels that improve the absorption of visible light, leading to higher efficiency in degrading organic pollutants. researchgate.netrsc.org

Enhancing Catalytic Supports: Praseodymium is a crucial dopant for cerium oxide (ceria, CeO₂) in catalysis. mdpi.com Doping ceria with praseodymium increases the concentration of oxygen vacancies, which enhances the oxygen storage capacity (OSC) and the mobility of lattice oxygen. conicet.gov.armdpi.comnarod.ru This improved redox capability makes Pr-doped ceria a superior support for metal catalysts used in applications like the water-gas shift (WGS) reaction and automotive three-way catalysts. conicet.gov.armdpi.comresearchgate.net

Modifying Optical and Electrical Properties: Praseodymium doping is used to create materials with specific optical properties, such as didymium glass, which blocks infrared radiation and is used in welders' goggles. samaterials.com In advanced electronics, Pr-doped ceria is investigated for its potential as a mixed ionic-electronic conductor, where the oxidation state of praseodymium (Pr³⁺/Pr⁴⁺) can be tuned to control optical constants like the refractive index and extinction coefficient. mit.edu This opens possibilities for creating active and tunable optical components. mit.edu

Table 2: Effects of Praseodymium Doping on Functional Materials

Host MaterialEffect of Pr DopingApplicationReference
Titanium Dioxide (TiO₂)Enhanced photocatalytic activity, stabilized anatase phase, increased surface area.Photocatalysis (degradation of pollutants). researchgate.netrsc.org
Cerium Oxide (CeO₂)Increased oxygen vacancies, enhanced oxygen storage capacity (OSC) and redox properties.Catalyst support (Water-Gas Shift, automotive catalysts). conicet.gov.armdpi.com
GlassColors glass yellow, blocks infrared radiation.Welder's goggles (as didymium glass). samaterials.com
Ceria Thin FilmsAllows for tuning of optical constants (refractive index, extinction coefficient).Active optical devices. mit.edu

Compound List

Compound NameChemical Formula
This compoundPr(OCH(CH₃)₂)₃
Praseodymium OxidePr₆O₁₁
Praseodymium HydroxidePr(OH)₃
Titanium DioxideTiO₂
Titanium tetra-isopropoxideTi(OCH(CH₃)₂)₄
Cerium Oxide (Ceria)CeO₂
Carbon MonoxideCO
Carbon DioxideCO₂
PalladiumPd
Lanthanum(III) isopropoxideLa(OCH(CH₃)₂)₃
WaterH₂O

Modification of Optical Properties of Host Lattices

The incorporation of praseodymium ions (Pr³⁺) into various host lattices is known to significantly alter their optical properties, leading to applications in phosphors, lasers, and optical amplifiers. The specific effects are highly dependent on the host material and the concentration of the praseodymium dopant.

Research on praseodymium-doped materials has demonstrated that the introduction of Pr³⁺ ions can create new energy levels within the bandgap of the host material, leading to characteristic absorption and emission spectra. For instance, in glass matrices, Pr³⁺ doping can result in strong absorption bands in the visible and near-infrared regions, making them suitable for applications such as filter glasses.

In a study on Pr³⁺-doped (Ba,Ca)(Ti,Zr)O₃ (BCTZO) ceramics, the substitution of Ti⁴⁺ with Zr⁴⁺ ions in the host lattice, facilitated by a synthesis method that could potentially utilize a precursor like this compound, led to an enhancement of red photoluminescence. mdpi.com This enhancement was attributed to local lattice variations and a decrease in photoluminescent-quenching defects. mdpi.com The observed emission is a result of electronic transitions within the 4f shell of the Pr³⁺ ion.

Table 1: Observed Optical Transitions in Praseodymium-Doped Materials

Host MaterialSynthesis MethodPrecursor (Praseodymium Source)Observed Optical PropertyReference
(Ba,Ca)(Ti,Zr)O₃Pechini MethodNot specifiedEnhanced red photoluminescence mdpi.com

It is important to note that the choice of precursor can influence the morphology and purity of the resulting doped material, which in turn affects its optical performance. While direct studies using this compound are scarce, its properties as a metal alkoxide suggest it could be a suitable candidate for achieving uniform doping and high-purity materials, thereby potentially optimizing their optical characteristics.

Enhancement of Electrical and Dielectric Characteristics

Praseodymium doping has also been shown to modify the electrical and dielectric properties of various materials, making them suitable for applications in capacitors, sensors, and other electronic devices. The introduction of Pr³⁺ ions can influence the crystal structure, grain size, and defect chemistry of the host lattice, leading to changes in conductivity, dielectric constant, and dielectric loss.

In another investigation, praseodymium oxide thin films grown by MOCVD on silicon substrates exhibited high dielectric constants, making them potential candidates for gate dielectric applications in metal-oxide-semiconductor (MOS) devices. researchgate.net The electrical properties were found to be dependent on the composition and structure of the deposited layers. researchgate.net Although a different praseodymium precursor was used in this study, it highlights the potential of praseodymium-based materials in high-k dielectric applications.

Table 2: Electrical and Dielectric Properties of Praseodymium-Doped Materials

Host MaterialSynthesis MethodPrecursor (Praseodymium Source)Key FindingReference
BaFe₁₂O₁₉Sol-gelNot specifiedPr³⁺ doping influenced the dielectric constant and electrical modulus. iaea.orgresearchgate.net
Praseodymium Oxide on SiMOCVDPr(tmhd)₃High dielectric constant suitable for gate dielectric applications. researchgate.net
HfO₂Atomic Layer DepositionNot specifiedPr-doping stabilized the tetragonal phase, leading to high relative permittivity. mdpi.com
ZnOModified Citrate GelPraseodymium Oxide (Pr₆O₁₁)Adjusted breakdown voltage and non-linearity coefficient in varistor ceramics. nih.gov

The use of this compound in sol-gel or MOCVD processes could provide a reliable route to synthesize these praseodymium-doped functional materials. The controlled hydrolysis and decomposition of the isopropoxide precursor could allow for precise control over the stoichiometry and microstructure of the final material, which are critical for optimizing its electrical and dielectric performance. However, further research is needed to specifically investigate the use of this compound for these applications and to fully characterize the properties of the resulting materials.

Future Research Directions and Perspectives on Praseodymium Iii I Propoxide Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

Future research will likely focus on developing more sustainable and efficient methods for synthesizing praseodymium(III) i-propoxide. While traditional routes involving the reaction of praseodymium halides with sodium isopropoxide have been utilized, they can sometimes result in chloride contamination. researchgate.net Newer approaches may explore direct reactions with isopropanol (B130326) in the presence of a dehydrating agent or alternative precursors to improve purity and reduce manufacturing costs. smolecule.comdatainsightsmarket.com A significant development was noted in 2023 with the announcement of a more sustainable synthesis method by a major chemical company. datainsightsmarket.com The goal is to create pathways that are not only economically viable but also environmentally benign, minimizing waste and energy consumption.

Key areas for development include:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields.

Sonochemical methods: The use of ultrasound to drive chemical reactions could offer another energy-efficient route.

Catalytic routes: Investigating catalytic systems for the formation of this compound could lead to more controlled and selective syntheses.

Flow chemistry: Continuous flow reactors could enable scalable and highly controlled production of the compound.

Exploration of Advanced In-situ Characterization Techniques

A deeper understanding of the formation, structure, and reactivity of this compound requires the application of advanced in-situ characterization techniques. Metal alkoxides, in general, exhibit a strong tendency to form clusters and oligomers through oxo-bridges, and their reactivity is influenced by factors like the metal's electronegativity and the ligand's structure. nih.gov

Future research will benefit from the integration of techniques that can probe the reaction mixture in real-time, providing insights into transient intermediates and reaction kinetics. Such techniques include:

In-situ NMR and IR spectroscopy: To monitor the evolution of species during synthesis and subsequent reactions.

Mass spectrometry: Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI) can provide valuable information on the structure and aggregation of this compound in solution. nih.gov

X-ray Absorption Spectroscopy (XAS): To probe the local coordination environment and oxidation state of the praseodymium center during reactions.

Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental data, providing insights into reaction mechanisms and the stability of different structures. rsc.org

Integration into Emerging Technologies (e.g., Quantum Computing Materials Precursors)

Praseodymium compounds are gaining attention for their potential applications in quantum information science. bioengineer.orgacs.org The unique electronic and magnetic properties of the praseodymium ion make it a candidate for the development of qubits, the fundamental units of quantum computers. acs.org this compound, as a precursor, could be instrumental in the synthesis of novel materials for this purpose.

Research in this area will likely focus on:

Precursor for Quantum Dots: Utilizing this compound to synthesize praseodymium-based quantum dots with specific optical and magnetic properties relevant to quantum computing.

Thin Film Deposition: Employing techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) or sol-gel processes with this compound to create thin films with controlled stoichiometry and properties for quantum devices. researchgate.net

Doping of Host Lattices: Investigating the use of the isopropoxide as a dopant source to introduce praseodymium ions into various host materials to create new qubit systems. acs.org A recent breakthrough in stabilizing praseodymium in a +5 oxidation state highlights the potential for designing materials with unique electronic properties for quantum computing. bioengineer.org

Interdisciplinary Applications in Energy and Environmental Science

The versatility of this compound extends to energy and environmental applications, primarily through its role as a precursor for catalytic materials and functional oxides.

Energy Applications:

Catalysis: Praseodymium oxides, derived from precursors like the isopropoxide, are effective catalysts for various reactions, including the oxidation of carbon monoxide and the oxidative coupling of methane. nanografi.com Future research could explore the synthesis of highly active and stable catalysts for applications in fuel cells and synthetic fuel production.

Solid Oxide Fuel Cells (SOFCs): Praseodymium-containing perovskites are being investigated as cathode materials for SOFCs. This compound can serve as a precursor for the synthesis of these complex oxides with controlled morphology and composition.

Environmental Science Applications:

Green Catalysis: The development of praseodymium-based catalysts for environmentally friendly chemical processes is a growing area of interest. datainsightsmarket.com

Gas Sensors: Praseodymium oxide-based materials have potential for use in gas sensors due to their variable oxidation states. The isopropoxide can be used to prepare nanostructured sensor materials with high surface area and sensitivity.

Wastewater Treatment: The catalytic properties of praseodymium-based materials could be harnessed for the degradation of organic pollutants in wastewater.

Data Tables

Table 1: Potential Synthetic Routes for this compound

Synthetic MethodPrecursorsPotential Advantages
Conventional Alcoholysis Praseodymium metal, IsopropanolDirect synthesis, potentially high purity
Salt Metathesis Praseodymium chloride, Sodium isopropoxideEstablished method
Reaction with Dehydrating Agent Praseodymium oxide/chloride, IsopropanolAvoids halide contamination
Microwave-Assisted Synthesis VariousReduced reaction times, improved efficiency
Sonochemical Synthesis VariousEnergy efficient, potentially novel nanostructures

Table 2: Advanced Characterization Techniques for this compound

TechniqueInformation Obtained
In-situ NMR Spectroscopy Real-time monitoring of species in solution
In-situ IR Spectroscopy Identification of functional groups and bonding changes
Mass Spectrometry (ESI, MALDI) Cluster formation, oligomerization, and reactivity in solution nih.gov
X-ray Absorption Spectroscopy (XAS) Local coordination environment and oxidation state of Pr
Density Functional Theory (DFT) Reaction mechanisms, structural stability, electronic properties rsc.org

Q & A

Basic Research Questions

Q. How can high-purity Praseodymium(III) i-propoxide be synthesized while minimizing hydrolysis?

  • Methodological Answer : Synthesis typically involves alkoxide exchange reactions under inert atmospheres (e.g., argon or nitrogen) using anhydrous solvents like toluene or tetrahydrofuran (THF). For example, reacting Praseodymium(III) chloride with potassium isopropoxide in a 1:3 molar ratio under reflux yields the target compound. Strict moisture control is critical due to its hygroscopic nature, necessitating Schlenk-line techniques or glovebox use . Post-synthesis purification via vacuum sublimation (175°C at 0.04 mm Hg) removes residual solvents and byproducts, achieving >99.9% purity .

Q. What characterization techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Elemental Analysis : Combustion analysis (C, H content) and inductively coupled plasma mass spectrometry (ICP-MS) verify stoichiometry .
  • FTIR Spectroscopy : Peaks at ~1000–1100 cm⁻¹ confirm isopropoxide ligand coordination .
  • X-ray Diffraction (XRD) : Crystalline structure validation is critical; discrepancies between experimental and theoretical patterns may indicate impurities or ligand degradation .
  • Thermogravimetric Analysis (TGA) : Sublimation behavior at ~175°C under vacuum aligns with purity checks .

Advanced Research Questions

Q. How can the oxidation state of Praseodymium in i-propoxide complexes be stabilized for catalytic applications?

  • Methodological Answer : Praseodymium typically exhibits a +3 oxidation state, but recent studies show that sterically bulky ligands (e.g., triphenylsiloxide) stabilize Pr(IV) in acetonitrile solutions. Oxidation of Pr(III) precursors using strong oxidants like [N(C6H4Br)3][SbCl6] under rigorously anhydrous conditions yields isolable Pr(IV) complexes. Cyclic voltammetry and magnetometry confirm oxidation-state changes, while DFT computations model ligand–metal charge transfer .

Q. What experimental strategies mitigate ligand degradation during this compound-catalyzed reactions?

  • Methodological Answer :

  • Ligand Design : Use chelating ligands (e.g., β-diketonates) to reduce ligand dissociation during catalysis. For example, Pr(III) trifluoromethanesulfonate demonstrates higher thermal stability in organic solvents compared to i-propoxide derivatives .
  • Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) minimize ligand hydrolysis.
  • In Situ Monitoring : UV-vis spectroscopy tracks ligand integrity during reactions, with spectral shifts indicating degradation .

Q. How does this compound interact with carboxylate groups in organic substrates?

  • Methodological Answer : NMR studies (e.g., ¹H and ¹³C) reveal that Pr(III) coordinates with deprotonated carboxylate groups at pH <6.5. Titration experiments with acetic acid show a 1:1 binding stoichiometry, confirmed by Job’s plot analysis. Competitive binding studies with other donor groups (e.g., amines) clarify selectivity trends, critical for designing catalytic systems .

Data Contradiction Analysis

Q. Why do reported sublimation temperatures for this compound vary across studies?

  • Methodological Answer : Discrepancies arise from differences in vacuum conditions (e.g., 0.04 mm Hg vs. 0.1 mm Hg) and sample purity. Impurities like residual solvents lower observed sublimation points. Reproducible data require standardized protocols for vacuum sublimation and purity validation via TGA-DSC .

Safety and Handling

Q. What precautions are essential when handling this compound in oxygen-sensitive reactions?

  • Methodological Answer :

  • Storage : Store under inert gas (argon) at 0–6°C to prevent oxidation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (N95 masks) is required for powder handling .
  • Waste Disposal : Neutralize residues with ethanol before disposal to deactivate reactive alkoxide groups .

Application-Oriented Research

Q. How can this compound be integrated into thin-film deposition processes?

  • Methodological Answer : Physical vapor deposition (PVD) requires precursor sublimation at 175°C under high vacuum. Co-deposition with oxygen (10⁻⁴ Torr) forms Praseodymium(III,IV) oxide (Pr6O11) films, verified by XRD and XPS. Substrate temperature (200–400°C) controls film crystallinity, critical for optoelectronic applications .

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